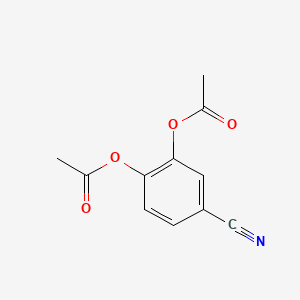

3,4-Diacetoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-4-cyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRIDYHXQXSNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Diacetoxybenzonitrile from 3,4-Dihydroxybenzonitrile

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 3,4-diacetoxybenzonitrile, a crucial intermediate in various synthetic pathways. The acetylation of 3,4-dihydroxybenzonitrile serves as a vital protective group strategy, enabling selective reactions at other sites of a molecule. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering insights into the reaction mechanism, experimental setup, safety considerations, and analytical characterization of the final product.

Introduction and Strategic Importance

3,4-Dihydroxybenzonitrile, also known as protocatechunitrile, is a versatile building block in organic synthesis, primarily used in the creation of pharmaceuticals and photosensitive materials.[1][2] Its catechol moiety, however, presents a challenge in multi-step syntheses due to the high reactivity of the hydroxyl groups. These groups can undergo oxidation or interfere with a wide range of reagents.

To circumvent these issues, the hydroxyl groups are often "protected" by converting them into a less reactive functional group. A common and effective strategy is O-acetylation, which transforms the phenolic hydroxyls into acetate esters. The resulting compound, this compound, is significantly more stable under various reaction conditions. The acetyl protecting groups can be readily removed later in the synthetic sequence via hydrolysis to regenerate the diol.

This guide focuses on the direct acetylation of 3,4-dihydroxybenzonitrile using acetic anhydride with pyridine as a catalyst and base. This method is widely employed due to its efficiency, high yield, and straightforward execution.

The Chemistry of Acetylation: Mechanism and Rationale

The conversion of 3,4-dihydroxybenzonitrile to this compound is a classic example of nucleophilic acyl substitution. The phenolic hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.

Role of Reagents:

-

3,4-Dihydroxybenzonitrile: The starting material containing the nucleophilic hydroxyl groups.

-

Acetic Anhydride: The acetylating agent, providing the acetyl groups (CH₃CO-). It is a highly effective and readily available reagent for this purpose.[3]

-

Pyridine: This reagent serves a dual purpose. Firstly, it acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[4] Secondly, pyridine can act as a nucleophilic catalyst. It attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate, which is then more susceptible to attack by the phenolic hydroxyl groups.[5][6][7]

The reaction proceeds as follows:

-

Pyridine, acting as a nucleophilic catalyst, attacks one of the carbonyl groups of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion and an acetate anion.[6]

-

One of the phenolic hydroxyl groups of 3,4-dihydroxybenzonitrile then attacks the acetyl group of the pyridinium ion.

-

The intermediate collapses, transferring the acetyl group to the oxygen atom and regenerating the pyridine catalyst.

-

This process is repeated for the second hydroxyl group, yielding the final di-acetylated product.

-

Any acetic acid formed as a byproduct is neutralized by another molecule of pyridine, acting as a base.[5][8]

Caption: Reaction mechanism overview.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Equipment

-

Reagents:

-

3,4-Dihydroxybenzonitrile (C₇H₅NO₂)

-

Acetic Anhydride ((CH₃CO)₂O), reagent grade

-

Pyridine (C₅H₅N), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl), ~2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroxybenzonitrile (e.g., 5.0 g).

-

Reagent Addition: In a fume hood, add anhydrous pyridine (e.g., 20 mL) to the flask. Stir the mixture until the solid is fully dissolved. Cool the flask in an ice bath to 0-5 °C.

-

Acetylation: While maintaining the cold temperature, slowly add acetic anhydride (e.g., 10 mL) dropwise to the stirred solution. An exothermic reaction may occur; control the addition rate to keep the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.

-

Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water (~100 mL). This will hydrolyze any remaining acetic anhydride.

-

Work-up - Neutralization & Extraction: Acidify the aqueous mixture by slowly adding 2M HCl until the pH is approximately 2-3. This step protonates the pyridine, making it water-soluble. A solid product may precipitate at this stage. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

3.3. Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford an off-white crystalline solid.[1]

Quantitative Data Summary

The following table provides a summary of the reactants and product for a typical reaction scale.

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 3,4-Dihydroxybenzonitrile | C₇H₅NO₂ | 135.12[9] | 37.0 | 1.0 | 5.0 g |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 106.1 | ~2.9 | 10.0 mL (d=1.08 g/mL) |

| Pyridine | C₅H₅N | 79.10 | 247.5 | ~6.7 | 20.0 mL (d=0.98 g/mL) |

| This compound | C₁₁H₉NO₄ | 219.19 | 37.0 (Theor.) | - | 8.11 g (Theor.) |

Expected Yield: 85-95%

Product Characterization

Confirming the structure and purity of the synthesized this compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.[10]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals. The aromatic protons will appear in the range of 7.0-8.0 ppm. The two methyl protons of the acetate groups will appear as sharp singlets, typically around 2.3 ppm. The disappearance of the broad singlet corresponding to the phenolic -OH protons of the starting material is a key indicator of a successful reaction.

-

¹³C NMR Spectroscopy: The carbon NMR will show signals for the aromatic carbons, the nitrile carbon (~118 ppm), the carbonyl carbons of the acetate groups (~168 ppm), and the methyl carbons of the acetate groups (~21 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the functional group transformation. A strong absorption band will appear around 1760 cm⁻¹ corresponding to the C=O stretch of the ester. The broad O-H stretching band from the starting material (around 3200-3500 cm⁻¹) will be absent.

Sources

- 1. CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 2. 3,4-Dihydroxybenzonitrile | 17345-61-8 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. What is the role of pyridine in the acelation reaction of amines? [allen.in]

- 5. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. reddit.com [reddit.com]

- 9. 3,4-Dihydroxybenzonitrile | C7H5NO2 | CID 87065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of 3,4-Diacetoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of 3,4-Diacetoxybenzonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy, a cornerstone technique for molecular structure elucidation. As a key intermediate in the synthesis of various pharmaceuticals, rigorous characterization of this compound is paramount.[1] This document details the theoretical underpinnings of FT-IR, presents a robust experimental protocol for sample analysis, and offers an expert interpretation of the resulting spectrum. By correlating specific absorption bands to the vibrational modes of its constituent functional groups—nitrile, aromatic ester, and the benzene ring—this guide serves as a self-validating reference for confirming the molecular identity and purity of this compound.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Synthesis

This compound is a substituted aromatic compound whose structure incorporates a nitrile group and two acetate (ester) functional groups on a benzene ring. Its utility as a building block in the development of biologically active molecules makes its unambiguous identification critical.[1] FT-IR spectroscopy is an indispensable, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational transitions of covalent bonds.[2][3]

Different bond types (e.g., C=O, C≡N, C-H) absorb infrared radiation at specific, characteristic frequencies.[3] The resulting spectrum of absorption versus frequency (expressed as wavenumber, cm⁻¹) allows for the precise identification of the functional groups present in a molecule. This guide explains the causality behind the observed FT-IR spectrum of this compound, empowering researchers to verify its structure with confidence.

Foundational Principles of FT-IR Spectroscopy

Infrared radiation causes the covalent bonds within a molecule to vibrate, either through stretching (changes in bond length) or bending (changes in bond angle).[3] For a vibration to be "IR active," it must cause a change in the molecule's dipole moment. The frequencies at which these vibrations occur are determined by the masses of the bonded atoms and the strength of the bond between them.

The FT-IR spectrometer measures the absorption of IR radiation across a range of frequencies, typically 4000 to 400 cm⁻¹. The region from 4000 to 1500 cm⁻¹ is known as the functional group region , where absorptions are characteristic of specific bond types (e.g., C=O, C≡N). The more complex region from 1500 to 400 cm⁻¹ is called the fingerprint region , which is unique to the molecule as a whole and arises from the complex coupling of bending and stretching vibrations.[2]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR, a modern technique that requires minimal sample preparation and is ideal for solid powders.[4][5]

Rationale for Method Selection

Expert Insight: While the traditional KBr pellet method is effective, it is labor-intensive and highly susceptible to moisture contamination from the hygroscopic KBr, which can introduce interfering O-H absorption bands.[6][7] ATR-FTIR spectroscopy circumvents this by bringing the sample into direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[4][8] An internal IR beam reflects within the crystal, creating an "evanescent wave" that penetrates a few microns into the sample, ensuring a high-quality spectrum of the solid material with minimal effort.[8]

Instrumentation and Parameters

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a single-reflection ATR accessory.

-

ATR Crystal: Diamond or ZnSe.

-

Resolution: 4 cm⁻¹ (Sufficient for routine identification).

-

Scan Range: 4000–400 cm⁻¹.

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio).

Step-by-Step Data Acquisition

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal surface is impeccably clean. With nothing on the crystal, lower the press and collect a background scan. This captures the spectral signature of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of this compound powder (typically 1-2 mg) onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Apply Pressure: Lower the ATR press arm until it makes firm, even contact with the sample. The pressure ensures intimate contact between the solid powder and the crystal surface, which is critical for a strong, high-quality signal.[8]

-

Collect Sample Spectrum: Initiate the sample scan using the parameters defined in section 3.2.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, raise the press arm and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, non-abrasive wipe.

Spectral Analysis and Functional Group Correlation

The FT-IR spectrum of this compound is characterized by several strong, distinct absorption bands that confirm the presence of its key functional groups.

Summary of Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100–3000 | Medium-Weak | Aromatic C-H | Stretching (sp² C-H) |

| ~2230 | Medium, Sharp | Nitrile (C≡N) | Stretching |

| ~1765 | Very Strong | Ester Carbonyl (C=O) | Stretching |

| ~1600, ~1500, ~1450 | Medium-Weak | Aromatic Ring | C=C Stretching |

| ~1200 | Strong | Ester C-O | Asymmetric Stretching (Aryl-O) |

| ~1170 | Strong | Ester C-O | Asymmetric Stretching (O-Acyl) |

Detailed Interpretation

-

Aromatic C-H Stretching Region (>3000 cm⁻¹): The presence of C-H bonds on the benzene ring is confirmed by weak to medium absorption bands appearing just above 3000 cm⁻¹.[3][9] The sp² hybridized C-H bonds of aromatic systems characteristically absorb at higher frequencies than the sp³ C-H bonds of alkanes (which appear below 3000 cm⁻¹).[10][11]

-

Nitrile (C≡N) Stretching Region (~2230 cm⁻¹): The nitrile functional group is one of the most easily identifiable peaks in an IR spectrum. It appears as a sharp, medium-intensity band in a relatively "quiet" region of the spectrum, typically between 2260-2220 cm⁻¹.[12] This distinct absorption is a definitive marker for the nitrile moiety in this compound.

-

Ester Carbonyl (C=O) Stretching Region (~1765 cm⁻¹): The most intense band in the spectrum is the carbonyl stretch of the two acetate groups. For an aromatic ester (a phenyl ester), this absorption is typically found at a high frequency, around 1760-1770 cm⁻¹. This is higher than that of a simple aliphatic ester (1750-1735 cm⁻¹) due to the electron-withdrawing nature of the phenyl ring, which strengthens the C=O double bond.[13] The immense strength of this peak is due to the large change in dipole moment during the C=O stretching vibration.[12]

-

Fingerprint Region (<1600 cm⁻¹):

-

Aromatic C=C Stretching: A series of medium-intensity bands between 1600-1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[9][14]

-

Ester C-O Stretches: Esters exhibit two distinct C-O stretching vibrations, which are very strong and diagnostically useful.[15] For an aryl acetate like this compound, these appear as strong bands in the 1250-1100 cm⁻¹ region.[13][15] Specifically, the stretch associated with the aryl-oxygen bond (Ar-O) is typically found around 1200 cm⁻¹, while the acyl-oxygen bond (O-C=O) stretch appears at a slightly lower frequency.[15] These two strong absorptions, combined with the C=O peak, create a characteristic "Rule of Three" pattern for esters.[15]

-

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations for substituted benzenes appear in the 900-675 cm⁻¹ region and can provide information about the substitution pattern on the ring.[3][14]

-

Workflow Visualization

The logical flow from sample handling to final interpretation is a critical, self-validating process.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 6. shimadzu.com [shimadzu.com]

- 7. kinteksolution.com [kinteksolution.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. allscientificjournal.com [allscientificjournal.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,4-Diacetoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 3,4-diacetoxybenzonitrile. As a key intermediate in the synthesis of various pharmaceuticals and photosensitive materials, understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and metabolite identification.[1] This document delineates the probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounded in fundamental principles of mass spectrometry and supported by data from analogous chemical structures. Methodologies for acquiring and interpreting the mass spectra of this compound are also detailed, offering a self-validating framework for researchers in the field.

Introduction to this compound and its Mass Spectrometric Analysis

This compound, with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol , is a di-acetylated derivative of 3,4-dihydroxybenzonitrile.[2] The presence of two ester functional groups, an aromatic nitrile moiety, and a benzene ring bestows upon it a distinct fragmentation behavior in mass spectrometry. Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules, offering insights into their elemental composition and structure through the analysis of their fragmentation patterns.[3]

The choice of ionization technique is paramount in determining the extent and nature of fragmentation. Electron Ionization (EI) is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[3] Conversely, Electrospray Ionization (ESI) is a "soft" ionization method that generally produces a prominent molecular ion or pseudomolecular ion with minimal fragmentation, making it ideal for molecular weight determination and subsequent tandem mass spectrometry (MS/MS) studies.[4]

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is anticipated to be driven by the lability of the acetyl groups and the stability of the aromatic ring. The following sections detail the expected fragmentation cascades under both EI and ESI-MS/MS conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the this compound molecule will be ionized to a radical cation (M•+), which then undergoes a series of fragmentation reactions. The most probable fragmentation pathways are initiated by the cleavage of the C-O bonds of the ester groups.

A primary fragmentation event is the loss of a ketene molecule (CH₂=C=O, 42 Da) from one of the acetyl groups, a common fragmentation for acetates. This would result in a fragment ion at m/z 177. A subsequent loss of a second ketene molecule would lead to a fragment at m/z 135, corresponding to the 3,4-dihydroxybenzonitrile radical cation.

Alternatively, the loss of an acetoxy radical (•OCOCH₃, 59 Da) can occur, leading to a cation at m/z 160. Another possibility is the loss of an acetyl radical (•COCH₃, 43 Da) to form an ion at m/z 176.

The nitrile group can also participate in fragmentation, with the potential loss of hydrogen cyanide (HCN, 27 Da) from the benzonitrile core, a known fragmentation pathway for benzonitrile derivatives.[5][6]

The following Graphviz diagram illustrates the predicted EI fragmentation pathway:

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

In positive ion mode ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 220. Collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment will likely induce fragmentation pathways similar to those in EI, but originating from an even-electron species.

The primary fragmentation will involve the neutral loss of acetic acid (CH₃COOH, 60 Da), a characteristic loss for protonated esters, to yield a fragment at m/z 160.[7] A subsequent loss of a second molecule of acetic acid would produce a fragment at m/z 100. The loss of ketene (42 Da) is also a possibility, leading to a fragment at m/z 178.

The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathway:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| EI | 219 (M•+) | 177 | 42 (CH₂CO) | [M - ketene]•+ |

| EI | 219 (M•+) | 135 | 84 (2 x CH₂CO) | [M - 2 ketene]•+ |

| EI | 219 (M•+) | 176 | 43 (•COCH₃) | [M - acetyl radical]+ |

| EI | 219 (M•+) | 160 | 59 (•OCOCH₃) | [M - acetoxy radical]+ |

| EI | 135 | 108 | 27 (HCN) | [3,4-dihydroxybenzonitrile - HCN]•+ |

| ESI (+) | 220 ([M+H]+) | 178 | 42 (CH₂CO) | [M+H - ketene]+ |

| ESI (+) | 220 ([M+H]+) | 160 | 60 (CH₃COOH) | [M+H - acetic acid]+ |

| ESI (+) | 160 | 100 | 60 (CH₃COOH) | [M+H - 2 acetic acid]+ |

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

-

Working Solution for EI-MS: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

-

Working Solution for ESI-MS: Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and deionized water, with the addition of 0.1% formic acid to promote protonation in positive ion mode.

Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan Range: m/z 100-300.

-

MS/MS: Select the precursor ion at m/z 220 and perform collision-induced dissociation (CID) with a suitable collision energy (e.g., 10-30 eV).

-

Data Analysis

-

Identify the Molecular Ion: In the EI spectrum, locate the peak corresponding to the molecular weight of the compound (m/z 219). In the ESI spectrum, identify the protonated molecule ([M+H]⁺ at m/z 220).

-

Analyze Fragmentation Patterns: Correlate the observed fragment ions with the predicted neutral losses and fragmentation pathways.

-

Utilize Spectral Databases: Compare the obtained spectrum with entries in mass spectral libraries for confirmation, if available.

Conclusion

This technical guide provides a robust theoretical framework for understanding and predicting the mass spectrometric fragmentation of this compound. The proposed fragmentation pathways, rooted in established chemical principles, offer a reliable starting point for the interpretation of experimental data. The detailed experimental protocols provide a clear and actionable methodology for researchers to obtain high-quality mass spectra of this compound. By combining the theoretical predictions with empirical data, scientists and drug development professionals can confidently identify and characterize this compound in various matrices, thereby advancing their research and development endeavors.

References

- CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents.

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (2020). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]

-

ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities - MDPI. (2021). Available at: [Link]

-

Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - RSC Publishing. (2024). Available at: [Link]

-

Synthesis of 3-(4-Chlorophenoxy)benzonitrile... - ResearchGate. Available at: [Link]

-

Proposed fragmentation patterns and characteristic ions of... - ResearchGate. Available at: [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Available at: [Link]

-

Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC - NIH. Available at: [Link]

-

UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study) - NIH. (2024). Available at: [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube. (2020). Available at: [Link]

-

Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis | Request PDF - ResearchGate. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

-

3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727 - PubChem. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - NIH. Available at: [Link]

-

HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. Available at: [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (2024). Available at: [Link]

-

Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Available at: [Link]

-

LC-ESI-QTOF-MS/MS Profiling and Antioxidant Activity of Phenolics from Custard Apple Fruit and By - Semantic Scholar. (2021). Available at: [Link]

-

MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO - SOAR. Available at: [Link]

-

Mass Spectrometry Fragmentation Part 1 - YouTube. (2015). Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

-

3,4-Dihydroxybenzonitrile | C7H5NO2 | CID 87065 - PubChem. Available at: [Link]

- Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl) - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11459146/

-

3,4-Methylenedioxybenzylidene acetone - the NIST WebBook. Available at: [Link]

Sources

- 1. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. DSpace [soar.wichita.edu]

- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Recrystallization of 3,4-Diacetoxybenzonitrile

This guide provides a comprehensive, technically detailed methodology for the purification of 3,4-Diacetoxybenzonitrile via recrystallization. It is intended for researchers, scientists, and professionals in drug development who require a high degree of purity for this compound in their work. This document moves beyond a simple procedural outline, delving into the rationale behind each step to empower the user with a deep understanding of the purification process.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[1] The fundamental principle lies in the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow the desired compound to crystallize out of the solution, leaving the impurities behind in the mother liquor.[1] The success of this technique hinges on the selection of an appropriate solvent and careful control of the crystallization conditions.

Characterization of this compound and Potential Impurities

A thorough understanding of the target compound and its likely contaminants is crucial for developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | Thermo Fisher Scientific |

| Molecular Weight | 219.19 g/mol | Thermo Fisher Scientific |

| Appearance | White Crystalline Solid | Thermo Fisher Scientific |

| Melting Point | 87 °C | Thermo Fisher Scientific |

The synthesis of this compound typically involves the acetylation of 3,4-dihydroxybenzonitrile with an acetylating agent such as acetic anhydride, often in the presence of a catalyst.[2][3] This synthetic route can introduce several process-related impurities.

Table 2: Potential Impurities in Crude this compound

| Impurity | Origin | Rationale for Removal |

| 3,4-Dihydroxybenzonitrile | Unreacted starting material | This more polar impurity can interfere with downstream reactions and affect the final product's properties. |

| Mono-acetylated intermediates | Incomplete reaction | These structurally similar impurities can be difficult to separate and may impact biological activity or material characteristics. |

| Acetic Anhydride | Excess reagent | Highly reactive and corrosive, must be removed. |

| Acetic Acid | Byproduct of the reaction | Acidic impurity that can catalyze degradation or interfere with subsequent synthetic steps. |

Solvent System Selection: A Systematic Approach

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[1] Given the presence of two ester functional groups, a solvent of intermediate polarity is a logical starting point.[4]

Single Solvent Screening

A preliminary screening of single solvents is recommended. The following table outlines a selection of candidate solvents with varying polarities.

Table 3: Candidate Solvents for Recrystallization Screening

| Solvent | Boiling Point (°C) | Polarity Index | Rationale |

| Isopropanol | 82 | 3.9 | A common, moderately polar protic solvent. |

| Ethyl Acetate | 77 | 4.4 | An ester-containing solvent, often effective for compounds with similar functional groups.[4] |

| Toluene | 111 | 2.4 | An aromatic solvent that can be effective for aromatic compounds. |

| Heptane | 98 | 0.1 | A non-polar solvent, likely to be a poor solvent for the target compound but potentially useful as an anti-solvent. |

Experimental Protocol for Solvent Screening:

-

Place approximately 50 mg of crude this compound into four separate small test tubes.

-

To each tube, add 0.5 mL of one of the candidate solvents (Isopropanol, Ethyl Acetate, Toluene, Heptane).

-

Observe the solubility at room temperature. A good candidate solvent will show poor solubility.

-

Gently heat the test tubes in a warm water bath or on a hot plate.

-

Observe the solubility upon heating. The compound should dissolve completely.

-

Allow the tubes to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. The ideal solvent will yield a large amount of crystalline solid.

Mixed Solvent System Development

If no single solvent provides optimal results, a mixed solvent system, also known as an anti-solvent recrystallization, can be employed.[5][6] This technique is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[5][6]

Logical Pairing:

-

Ethyl Acetate / Heptane: A polar/non-polar combination. This compound is expected to be soluble in ethyl acetate and insoluble in heptane.

-

Isopropanol / Water: A polar protic/highly polar combination. The diacetoxy compound will likely have some solubility in isopropanol and be insoluble in water.

Experimental Protocol for Mixed Solvent Screening:

-

Dissolve a small amount of the crude solid in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.

-

Slowly add the "poor" solvent (the anti-solvent, e.g., heptane) dropwise until the solution becomes turbid (cloudy).[6]

-

Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

-

Allow the solution to cool slowly.

Detailed Recrystallization Protocol for this compound

The following protocol is a robust starting point, with the solvent system to be determined by the screening experiments described in Section 3.0. For the purpose of this guide, we will proceed with a hypothetical optimal solvent system of Ethyl Acetate and Heptane .

Step-by-Step Methodology

-

Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

-

Addition of Anti-Solvent: While the ethyl acetate solution is still hot, slowly add heptane dropwise with continuous swirling until the solution becomes faintly turbid.

-

Clarification: Add a few drops of hot ethyl acetate to the solution until the turbidity disappears.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Diagram

Caption: Recrystallization workflow for this compound.

Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems.

Table 4: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.[7] - The solution is supersaturated. | - Boil off some of the solvent and allow the solution to cool again.[7] - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure compound. |

| "Oiling Out" | - The melting point of the compound is lower than the boiling point of the solvent.[8] - The compound is significantly impure.[8] | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool slowly.[8] - Consider a different solvent system with a lower boiling point. |

| Poor Recovery | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing. | - Ensure the solution is thoroughly cooled in an ice bath. - Use a minimal amount of ice-cold solvent for washing. |

| Colored Product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly as it can adsorb the desired product. |

Troubleshooting Logic Diagram

Caption: Troubleshooting logic for recrystallization.

Purity Assessment of the Final Product

The efficacy of the recrystallization should be confirmed by analytical methods.

-

Melting Point Analysis: A sharp melting point close to the literature value of 87 °C is indicative of high purity. A broad melting range suggests the presence of impurities.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., ethyl acetate/heptane) indicates the absence of many common impurities.

-

Spectroscopic Methods (NMR, IR): For rigorous purity confirmation, ¹H NMR and IR spectroscopy can be used to verify the chemical structure and absence of impurity signals.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the purification of this compound by recrystallization. By systematically selecting a solvent system and carefully controlling the crystallization process, researchers can achieve a high degree of purity essential for demanding applications in research and development. The principles and troubleshooting strategies outlined herein are broadly applicable and serve as a valuable resource for the purification of other crystalline organic solids.

References

-

Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

-

Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Zhang, P., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(4), M1093. [Link]

Sources

- 1. mt.com [mt.com]

- 2. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

An In-Depth Technical Guide to 3,4-Diacetoxybenzonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diacetoxybenzonitrile, also known by its IUPAC name 2-(acetyloxy)-5-cyanophenyl acetate, is a specialized organic compound with significant potential in medicinal chemistry and materials science. As a derivative of 3,4-dihydroxybenzonitrile (protocatechuonitrile), a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals, the diacetylated form offers unique properties that are of considerable interest to researchers.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol, in-depth characterization, and a discussion of its potential applications, with a particular focus on its role as a prodrug.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. This section outlines the key identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 203626-45-3 | BLD Pharm[2] |

| IUPAC Name | 2-(acetyloxy)-5-cyanophenyl acetate | |

| Synonyms | 4-Cyano-1,2-phenylene diacetate, 3,4-diacetoxy benzonitrile | BLD Pharm[2] |

| Molecular Formula | C₁₁H₉NO₄ | BLD Pharm[2] |

| Molecular Weight | 219.19 g/mol | BLD Pharm[2] |

| Melting Point | 85-87°C | |

| Appearance | White crystalline solid |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the acetylation of its precursor, 3,4-dihydroxybenzonitrile. This reaction involves the esterification of the two hydroxyl groups on the catechol ring using an acetylating agent, typically in the presence of a base catalyst.

Reaction Scheme

The overall transformation is the conversion of the diol to its corresponding diacetate ester.

Caption: Synthesis of this compound via acetylation.

Experimental Protocol

This protocol is based on established methods for the acetylation of phenolic hydroxyl groups.

Materials:

-

3,4-Dihydroxybenzonitrile

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydroxybenzonitrile (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (2.2-2.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain a white crystalline solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the two acetate groups. Due to the asymmetry of the molecule, the three aromatic protons should appear as distinct signals. The two methyl groups of the acetate functions will likely appear as two singlets.

-

¹³C NMR: The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule. Key signals to identify include the nitrile carbon, the carbonyl carbons of the acetate groups, the aromatic carbons, and the methyl carbons of the acetate groups. For comparison, the closely related isomer, 5-cyano-1,3-phenylene diacetate, shows characteristic peaks for the carbonyl carbons around 168.4 ppm, the aromatic carbons between 113.8 and 151.4 ppm, the nitrile carbon at 117.2 ppm, and the methyl carbons at 21.1 ppm.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the key functional groups in this compound. Expected characteristic absorption bands include:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1760-1770 cm⁻¹.

-

C-O stretch (ester): Strong bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Applications in Drug Development and Medicinal Chemistry

While 3,4-dihydroxybenzonitrile has a broad range of applications, its diacetylated derivative is of particular interest in drug development, primarily as a prodrug.

The Prodrug Concept

A prodrug is an inactive or less active form of a drug that is metabolized in the body to its active form. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Prodrug activation of this compound.

This compound as a Prodrug

Catechol-containing compounds, such as 3,4-dihydroxybenzonitrile, often exhibit poor bioavailability due to their polarity and susceptibility to rapid metabolism. The acetylation of the hydroxyl groups in this compound increases its lipophilicity, which can enhance its ability to cross cell membranes.[3] Once inside the body, esterase enzymes can hydrolyze the acetate groups, releasing the active 3,4-dihydroxybenzonitrile at the target site. This approach has been successfully used for other catechol-containing drugs to improve their therapeutic efficacy.[4][5][6][7]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use in a well-ventilated area or under a fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable derivative of 3,4-dihydroxybenzonitrile with significant potential in drug development as a prodrug. Its synthesis via acetylation is a straightforward process, and its identity and purity can be confirmed through standard analytical techniques. The increased lipophilicity of the diacetylated form may offer a strategic advantage in overcoming the pharmacokinetic limitations of its parent compound. Further research into the specific therapeutic applications and in vivo metabolism of this compound is warranted to fully realize its potential in medicinal chemistry.

References

- Carr, G. (2008).

- Udeanu, D. I., et al. (2016). Acylated Prodrugs of PGF2α Analogues. Revista de Chimie, 67(1), 20.

- Bansal, S., et al. (2013). Catechin prodrugs and analogs: a new array of chemical entities with improved pharmacological and pharmacokinetic properties. Natural Product Reports, 30(11), 1438-1454.

- Wang, X., et al. (2019). Developing glutathione-activated catechol-type diphenylpolyenes as small molecule-based and mitochondria-targeted prooxidative anticancer theranostic prodrugs.

- Sonesson, C., et al. (1995). A new type of prodrug of catecholamines: an opportunity to improve the treatment of Parkinson's disease. Journal of Medicinal Chemistry, 38(8), 1319-1329.

- López-Giménez, J. F., et al. (2022). Synthesis and Validation of a Bioinspired Catechol-Functionalized Pt(IV)

Sources

- 1. 5-Cyano-1,3-phenylene diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 203626-45-3|4-Cyano-1,2-phenylene diacetate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Validation of a Bioinspired Catechol-Functionalized Pt(IV) Prodrug for Preclinical Intranasal Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developing glutathione-activated catechol-type diphenylpolyenes as small molecule-based and mitochondria-targeted prooxidative anticancer theranostic prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catechin prodrugs and analogs: a new array of chemical entities with improved pharmacological and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new type of prodrug of catecholamines: an opportunity to improve the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for 3,4-Diacetoxybenzonitrile

An In-depth Technical Guide to the Safe Handling of 3,4-Diacetoxybenzonitrile

For professionals in research, discovery, and drug development, the introduction of novel chemical entities into the workflow is a constant. Among these, functionalized aromatic compounds like this compound serve as versatile intermediates. This guide, developed from the perspective of a Senior Application Scientist, provides a deep dive into the safety and handling precautions for this compound. It moves beyond a simple recitation of procedural steps to explain the causality behind them, ensuring that every protocol is a self-validating system for safety and scientific integrity.

Core Hazard Profile of this compound

This compound, also known as 4-cyano-1,2-phenylene diacetate, is a solid crystalline compound.[1] Its hazard profile is dictated by the interplay of its three core functional components: the aromatic nitrile and the two acetate ester groups. Understanding this structure is the foundation of a robust safety assessment.

The nitrile group (-C≡N) is a well-established toxophore. While the compound itself is not cyanide, in vivo metabolism of benzonitrile derivatives can potentially lead to the release of cyanide ions, a potent inhibitor of cellular respiration.[2] The primary routes of exposure are inhalation of the crystalline dust, dermal contact, and accidental ingestion.[1] The acetate esters, while generally less toxic, can act as irritants and may be hydrolyzed to acetic acid and the corresponding dihydroxybenzonitrile, particularly if exposed to incompatible substances or harsh conditions.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 203626-45-3 | [1] |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.20 g/mol | [1] |

| Physical Form | White Crystalline Solid | [1] |

| Melting Point | 87°C | [1] |

| Synonyms | 4-cyano-1,2-phenylene diacetate, 2-acetyloxy-5-cyanophenyl acetate |[1] |

Table 2: GHS Hazard Classification Summary

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Consolidated data from multiple suppliers.[1][5]

The combination of these hazards necessitates a multi-faceted approach to safety, treating the compound as acutely toxic, an irritant, and an environmental hazard.

Caption: Key Hazard Pathways for this compound.

The Self-Validating Risk Assessment Workflow

A pre-use risk assessment is non-negotiable. Its purpose is not merely to fulfill a requirement but to create a closed-loop system where potential hazards are identified, mitigated, and controlled. This process validates the safety of the planned experiment.

Protocol: Pre-Experiment Risk Assessment

-

Deconstruct the Hazard: Review the Safety Data Sheet (SDS) and supplementary literature. Identify the specific hazards: acute toxicity (all routes), skin/eye irritation, and respiratory irritation.[1]

-

Analyze the Process: Map out every step of the planned experiment where the compound will be handled (e.g., weighing, dissolution, reaction quenching, purification).

-

Identify Exposure Points: Pinpoint the exact moments where exposure could occur for each step. Causality: Weighing the solid powder poses a significant risk of aerosolization and inhalation; therefore, this step requires the highest level of containment.[6]

-

Select Control Measures: For each exposure point, define specific control measures. This follows the hierarchy of controls:

-

Elimination/Substitution: (Not applicable if the compound is required).

-

Engineering Controls: Mandate the use of a certified chemical fume hood for all manipulations of the solid and its concentrated solutions.[7]

-

Administrative Controls: Limit the quantity of material handled. Ensure personnel are trained on this specific protocol.

-

Personal Protective Equipment (PPE): Define the required PPE based on the identified risks (see Section 3).

-

-

Plan for Deviations: Define clear procedures for emergency situations, including spills, personal exposure, and adverse reactions. This plan must be documented and immediately accessible.[8]

-

Document and Review: Record the risk assessment. This document should be reviewed by the lab supervisor and the scientist performing the work.

Caption: A structured workflow for risk assessment.

Engineering Controls & Personal Protective Equipment (PPE)

The primary defense against exposure is to isolate the researcher from the chemical. This is achieved through a combination of engineering controls and a final barrier of PPE.

-

Primary Engineering Control: All handling of this compound powder and its solutions must be conducted within a certified chemical fume hood.[7] The rationale is to maintain a controlled, negative pressure environment that captures any generated dust or vapors at the source, preventing them from entering the researcher's breathing zone.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected to counter the specific hazards of the compound.

Table 3: Required Personal Protective Equipment

| Item | Specification | Rationale and Source |

|---|---|---|

| Hand Protection | Nitrile Gloves (minimum thickness 4 mil) | Provides resistance to a range of chemicals. Must be changed immediately upon contamination as they offer limited protection against prolonged contact.[9][10] Never reuse disposable gloves.[9] |

| Eye Protection | Chemical Splash Goggles | Protects against dust particles and liquid splashes, providing a full seal around the eyes. Standard safety glasses are insufficient.[11] |

| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and clothing from incidental contact. Must be kept fully fastened. |

| Respiratory Protection | Not required if handled exclusively in a fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with appropriate cartridges would be necessary, but this indicates a failure of primary controls.[12] |

Standard Operating Protocols: Handling, Storage, and Disposal

Protocol: Safe Weighing and Handling of Solid this compound

-

Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Containment: Place an analytical balance inside the fume hood. Alternatively, use a tared, sealed container to transport the chemical to a balance outside the hood and immediately return it to the hood for opening and transfer.

-

Aliquotting: Use a spatula to carefully transfer the desired amount of the crystalline solid to a secondary container. Avoid any actions that could generate dust, such as dropping the solid from a height.

-

Dissolution: Add the solvent to the solid within the fume hood. Ensure the container is capped or covered during dissolution if agitation is required.

-

Cleanup: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the solid.

-

Post-Handling: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.[9] Wash hands thoroughly with soap and water.[7]

Storage and Stability

Proper storage is crucial to maintaining the integrity of the compound and ensuring safety.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could potentially hydrolyze the ester groups or react with the nitrile.[6]

-

Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.

Protocol: Waste Disposal

-

Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be segregated into a dedicated, clearly labeled hazardous waste container.

-

Unused Product: Unused or expired solid compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.

-

Liquid Waste: Solutions containing the compound should be collected in a sealed, labeled hazardous waste container. The container should be compatible with the solvent used.

-

Professional Disposal: All generated waste must be disposed of through a licensed hazardous waste handler in accordance with local, state, and federal regulations.[13][14] Incineration at a specialized facility is a common disposal method for nitrile-containing waste.[13]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Caption: General Emergency Response Decision Flow.

Spill Response

-

Minor Spill (<1 gram, contained in fume hood):

-

Ensure PPE is worn.

-

Use an absorbent material (e.g., vermiculite, sand) to cover the spill.[15]

-

Carefully sweep the absorbent mixture into a labeled hazardous waste container.

-

Wipe the area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

-

-

Major Spill (>1 gram or outside of fume hood):

First Aid Measures

The immediate response to personal exposure is critical to minimizing harm.[6]

-

Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention and provide the SDS to the medical personnel.

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a thorough understanding of its hazards and the implementation of rigorous, well-reasoned safety protocols. By treating each experimental procedure as a self-validating system—where risks are anticipated, controls are implemented, and emergency plans are established—researchers can confidently and safely leverage this compound in their work. The principles of containment, preparedness, and meticulous handling are the cornerstones of scientific and personal safety in the laboratory.

References

-

MetaSci. (n.d.). Safety Data Sheet for 3,4-Dimethoxybenzaldehyde. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet for 3,4-Dihydroxybenzaldehyde. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet for 3,4-Dimethoxybenzaldehyde. [Link]

-

Yufeng, J. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Birch Biotech. [Link]

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

-

Princeton University EHS. (n.d.). Chemical Spill Procedures. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet for Acetic acid ethyl ester. [Link]

-

National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 4 - Benzonitrile. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87065, 3,4-Dihydroxybenzonitrile. [Link]

-

Michigan State University College of Engineering. (2009). Standard Operating Procedure for a Chemical Spill. [Link]

-

ACT Lab. (2025). How to Dispose of Acetonitrile?. [Link]

-

University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline. [Link]

-

JB Tools. (2023). Are Nitrile Gloves Chemical Resistant?. [Link]

-

Organic Chemistry Portal. (n.d.). Acetic Acid Esters. [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile. [Link]

Sources

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. Acetic Acid Esters, Acetates [organic-chemistry.org]

- 5. 3,4-Dihydroxybenzonitrile | C7H5NO2 | CID 87065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 10. jbtools.com [jbtools.com]

- 11. egr.msu.edu [egr.msu.edu]

- 12. ulethbridge.ca [ulethbridge.ca]

- 13. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]

- 14. solvent-recyclers.com [solvent-recyclers.com]

- 15. nj.gov [nj.gov]

- 16. offices.austincc.edu [offices.austincc.edu]

- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

Methodological & Application

Protecting Catechol from Oxidation: A Detailed Guide to Acetylation with Acetic Anhydride

Application Note & Protocol

Introduction: The Challenge of Catechol Stability

Catechol, a 1,2-dihydroxybenzene, is a crucial structural motif in numerous natural products, pharmaceuticals, and materials.[1][2] However, the vicinal hydroxyl groups render the catechol moiety highly susceptible to oxidation.[3][4] This oxidation, which can be initiated by air, enzymes, or various chemical oxidants, transforms the catechol into a highly reactive o-quinone.[3][4][5] These quinones can then undergo further reactions, including polymerization, leading to undesired side products and decomposition of the target molecule.[4] Consequently, the temporary protection of the catechol hydroxyl groups is a critical strategy in multi-step organic synthesis to ensure the integrity of the molecule during subsequent chemical transformations.[6][7][8]

This guide provides a comprehensive overview and a detailed protocol for the protection of catechol using acetic anhydride to form the stable diacetate derivative. The acetyl group is an ideal protecting group in this context due to its ease of introduction, stability under a range of reaction conditions, and straightforward removal when the catechol functionality is to be restored.[9]

Reaction Mechanism: The Acetylation of Catechol

The protection of catechol with acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen of catechol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of an ester linkage. The reaction proceeds in two successive steps to yield the diacetate product, with acetic acid as the byproduct.

The reaction can be catalyzed by either an acid or a base. In the absence of an external catalyst, the acetic acid generated during the reaction can itself catalyze the process.

A plausible uncatalyzed mechanism is as follows:

-

Nucleophilic Attack: One of the hydroxyl groups of catechol attacks a carbonyl carbon of acetic anhydride.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, and an acetate molecule is eliminated as a leaving group, forming the monoacetate.

-

Repeat for Second Hydroxyl: The process is repeated for the second hydroxyl group to yield catechol diacetate.

Below is a diagram illustrating the overall transformation:

Caption: Overall reaction for the protection of catechol.

Experimental Protocol: Synthesis of Catechol Diacetate

This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product purification.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Catechol | Reagent Grade, ≥99% | Sigma-Aldrich | Should be light in color; discard if dark. |

| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific | Corrosive and lachrymator. Handle in a fume hood. |

| Sulfuric Acid (concentrated) | ACS Reagent | VWR | Used as a catalyst. Handle with extreme care. |

| Diethyl Ether | ACS Reagent | EMD Millipore | Flammable. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Alfa Aesar | For drying the organic phase. |

| Deionized Water |

Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (11.0 g, 0.1 mol).

-

In a fume hood, carefully add acetic anhydride (22.5 g, 0.22 mol, 2.2 equivalents).

-

With gentle stirring, slowly add 2-3 drops of concentrated sulfuric acid as a catalyst. An exothermic reaction may be observed.

-

-

Reaction:

-

Heat the reaction mixture to a gentle reflux (approximately 140°C) using a heating mantle.

-

Maintain the reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product, catechol diacetate, will have a higher Rf value than the starting catechol.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled mixture into a beaker containing 100 mL of cold deionized water with stirring. This will quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with 50 mL of deionized water, 50 mL of a saturated aqueous solution of sodium bicarbonate (caution: CO₂ evolution), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to yield pure catechol diacetate as a colorless solid or liquid.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization of Catechol Diacetate

The successful synthesis of catechol diacetate can be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Colorless solid or liquid |

| Melting Point | 63-65 °C |

| Boiling Point | 135-137 °C at 15 mmHg |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): ~7.2 (m, 4H, Ar-H), ~2.3 (s, 6H, 2 x -OCOCH₃)[10][11][12][13] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): ~168 (-C=O), ~142 (Ar-C-O), ~127 (Ar-C-H), ~124 (Ar-C-H), ~21 (-CH₃)[10][12] |

Deprotection Protocol: Regenerating Catechol

The acetyl protecting groups can be readily removed to regenerate the catechol when needed, typically through hydrolysis under acidic or basic conditions.

Procedure (Acid-Catalyzed Hydrolysis)

-

Reaction Setup:

-

Dissolve the catechol diacetate (1.94 g, 0.01 mol) in methanol (20 mL) in a round-bottom flask.

-

Add a few drops of concentrated hydrochloric acid.

-

-

Reaction:

-

Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

-

Work-up:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the deprotected catechol.

-

Conclusion

The acetylation of catechol with acetic anhydride is a robust and efficient method for protecting this oxidation-sensitive functional group. The resulting diacetate is stable to a variety of reaction conditions, and the protecting groups can be cleanly removed when desired. This protocol provides a reliable procedure for researchers in organic synthesis and drug development, ensuring the integrity of catechol-containing molecules throughout complex synthetic sequences.

References

-

Title: Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials Source: ACS Omega URL: [Link]

-

Title: Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials Source: PMC - NIH URL: [Link]

-

Title: Benefits of Protecting Groups in Organic Synthesis Source: Labinsights URL: [Link]

-

Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog Source: Washington University Open Scholarship URL: [Link]

- Title: Method of preparing catechol diacetates Source: Google Patents URL

-

Title: Catechol oxidase Source: Wikipedia URL: [Link]

-

Title: Theoretical study of the catalytic mechanism of catechol oxidase Source: PubMed URL: [Link]

-

Title: CATECHOL Source: Organic Syntheses URL: [Link]

-

Title: One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols Source: ResearchGate URL: [Link]

-

Title: Acetic Acid Esters - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Protection for Phenols and Catechols Source: ResearchGate URL: [Link]

- Title: Chemical synthetic method for para-methyl catechol diacetoxyl dimethyl ester Source: Google Patents URL

-

Title: Alcohol Protecting Groups Source: University of Windsor URL: [Link]

-

Title: Reaction mechanism of the auto-oxidation of catechol to o-quinone Source: ResearchGate URL: [Link]